molecular formula C16H22O4- C6H4[CO2CH2CH(CH3)2]2<br>C16H22O4 B1670626 Diisobutyl phthalate CAS No. 84-69-5

Diisobutyl phthalate

Cat. No. B1670626
CAS RN: 84-69-5
M. Wt: 278.34 g/mol
InChI Key: MGWAVDBGNNKXQV-UHFFFAOYSA-N
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Description

Diisobutyl phthalate (DIBP) is a colorless, oily liquid at ambient temperatures . It is formed by the esterification of isobutanol and phthalic anhydride . This and other phthalates are used as plasticizers due to their flexibility and durability . They are found in many industrial and personal products, such as lacquers, nail polish, and cosmetics .


Synthesis Analysis

DIBP is manufactured by esterifying phthalic anhydride and isobutanol in the presence of sulfuric acid . The reaction takes place in a liquid state with a moderate temperature between 120-150 °C, and at atmospheric pressure .


Molecular Structure Analysis

The structural formula of DIBP is C6H4(COOCH2CH(CH3)2)2 .


Chemical Reactions Analysis

DIBP reacts with acids to liberate heat along with isobutyl alcohol and phthalic acid . It may react sufficiently exothermically with strong oxidizing acids to ignite the reaction products . DIBP is also combustible at high temperatures .


Physical And Chemical Properties Analysis

DIBP is a colorless and oily liquid at standard condition . It is stable at increased temperatures due to its low vapor pressure and will not boil until 320°C . It has a mild, characteristic odor .

Scientific Research Applications

Efficient Degradation in Aqueous Solutions

One significant area of research involves the efficient degradation of Diisobutyl phthalate in aqueous solutions through advanced oxidation processes like the electro-Fenton process. This method has shown promise in removing DiBP from water, achieving degradation rates of over 90% under optimal conditions, which could be crucial for mitigating its environmental impact (Yang et al., 2020).

Biomonitoring and Human Exposure

Research on biomonitoring and human exposure to phthalates, including DiBP, indicates widespread exposure through dietary sources, dermal absorption, and air inhalation. Phthalates have been detected in various biological matrices such as urine, serum, and breast milk, emphasizing the need for monitoring and assessing health risks associated with exposure (Wang et al., 2019).

Environmental and Health Hazards

Studies on the environmental and health hazards of DiBP reveal its role as a reproductive toxicant and its potential to cause developmental toxicity. This includes effects on male reproductive development in rats and other adverse outcomes in animal models, highlighting concerns over its use and the need for regulations to manage its environmental release (Yost et al., 2018).

Contamination in Consumer Products and Environmental Samples

Research also focuses on the occurrence of DiBP in consumer products and environmental samples, including indoor dust and water containers. This research underscores the ubiquity of DiBP in the environment and its potential pathways of human exposure, raising concerns about long-term health effects (Kubwabo et al., 2013), (Notardonato et al., 2019).

Methodological Advances in Detection

Significant strides have been made in developing methodologies for the detection and analysis of phthalates, including DiBP, in environmental and biological matrices. Advances in techniques such as LC/ESI-MS allow for the precise quantification of phthalate congeners and mixtures, facilitating more detailed and accurate environmental assessments (Lin et al., 2003).

Safety And Hazards

DIBP may damage fertility or the unborn child . It is also suspected of damaging fertility . It is harmful to aquatic life with long-lasting effects . DIBP is stable under normal conditions of use. Avoid contact with strong oxidizing agents .

Future Directions

The U.S. Environmental Protection Agency (EPA) plans to focus the risk evaluation for DIBP on certain exposures, hazards, and receptors . The EPA also plans to consider comments received on this draft scope and other reasonably available information when finalizing this scope document, and to adjust the exposure pathways, exposure routes, and hazards included in the scope document as needed .

properties

IUPAC Name

bis(2-methylpropyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3
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InChI Key

MGWAVDBGNNKXQV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C
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Molecular Formula

C16H22O4
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DSSTOX Substance ID

DTXSID9022522
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Molecular Weight

278.34 g/mol
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Physical Description

Di-isobutyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. Low toxicity., Liquid, Colorless viscous liquid; [ICSC], Solid, COLOURLESS VISCOUS LIQUID.
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Boiling Point

563 to 568 °F at 760 mmHg (NTP, 1992), 296.5 °C; 159 °C at 4 mm Hg, 296.00 °C. @ 760.00 mm Hg, 320 °C
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Flash Point

385 °F (NTP, 1992), 365 °F (185 °C) (Open cup), 185 °C o.c.
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Solubility

Insoluble (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Soluble in carbon tetrachloride, In water, 6.2 mg/L at 24 °C, 0.0062 mg/mL at 24 °C, Solubility in water, g/100ml at 20 °C: 0.0001
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Density

1.047 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0490 g/cu cm at 15 °C, 1.04 g/cm³
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Vapor Density

9.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 9.6
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Vapor Pressure

0.00665 [mmHg], 4.76X10-5 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, Pa at 20 °C: 0.01
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Product Name

Diisobutyl phthalate

Color/Form

Liquid

CAS RN

84-69-5
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Melting Point

-83 °F (NTP, 1992), -64 °C, < 25 °C, -37 °C
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Synthesis routes and methods

Procedure details

Anhydrous magnesium chloride (4.76 g; 50 millimoles), 25 ml of decane and 23.4 ml (150 mmoles) of 2-ethylhexyl alcohol were heated at 130° C. for 2 hours to form a uniform solution. Phthalic anhydride (1.11 g; 7.5 mmoles) was added to the solution, and the mixture was further stirred at 130° C. for 1 hour to dissolve phthalic anhydride in the aforesaid uniform solution. The uniform solution so obtained was cooled to room temperature, and added dropwise over the course of 1 hour to 200 ml (1.8 moles of titanium tetrachloride kept at -20° C. After the addition, the temperature of the mixed solution was elevated to 110° C. over the course of 4 hours. When the temperature reached 110° C., 2.68 ml (12.5 mmoles) of diisobutyl phthalate was added. The mixture was maintained at the same temperature for 2 hours with stirring. After the 2-hour reaction, the solid portion was collected by hot filtration. The solid portion was re-suspended in 200 ml of titanium tetrachloride, and again reacted at 110° C. for 2 hours. After the reaction, the solid portion was collected again by hot filtration and washed fully with decane and hexane at 110° C. until no free titanium compound was detected from the washing. The solid titanium catalyst component (A) prepared by the above method was stored as a hexane slurry, but a part of it was dried to examine its composition. The solid titanium catalyst component (A) obtained in this way comprised 3.1% by weight of titanium, 56.0% by weight of chlorine, 17.0% by weight of magnesium and 20.9% by weight of diisobutyl phthalate.
Quantity
1.8 mol
Type
reactant
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4.76 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
23.4 mL
Type
reactant
Reaction Step Four
Quantity
1.11 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,390
Citations
R Benson - Regulatory Toxicology and Pharmacology, 2009 - Elsevier
… There is no IRIS file for diisobutyl phthalate, dipentyl … (2006a) established that diisobutyl phthalate causes adverse … at GD 20/21 after exposure to diisobutyl phthalate at 600 mg/kg-day. …
Number of citations: 192 www.sciencedirect.com
HM Koch, KLY Christensen, V Harth, M Lorber… - Archives of …, 2012 - Springer
An individual (male, 36 years, 87 kg) ingested two separate doses of di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP) at a rate of ~60 μg/kg. Key monoester and oxidized …
Number of citations: 221 link.springer.com
EE Yost, SY Euling, JA Weaver, BEJ Beverly… - Environment …, 2019 - Elsevier
Background Biomonitoring studies indicate a trend towards increased human exposure to diisobutyl phthalate (DIBP), a replacement for dibutyl phthalate (DBP). Recent reviews have …
Number of citations: 96 www.sciencedirect.com
J Borch, M Axelstad, AM Vinggaard, M Dalgaard - Toxicology letters, 2006 - Elsevier
… Diisobutyl phthalate (DiBP) has similar structural and application properties as DBP, and is being used as a substitute for DBP. However, knowledge on male reproductive effects of …
Number of citations: 210 www.sciencedirect.com
BR Hannas, CS Lambright, J Furr… - Toxicological …, 2011 - academic.oup.com
… We determined that diisobutyl phthalate (DIBP) and diisoheptyl phthalate (DIHP) reduced fetal testicular T production with similar potency to DEHP, whereas diisononyl phthalate (DINP) …
Number of citations: 234 academic.oup.com
AM Saillenfait, JP Sabaté, F Gallissot - Reproductive toxicology, 2008 - Elsevier
Diisobutyl phthalate (DIBP) is the branched isomer of DBP; DBP side chains have a four-carbon backbone (C4), whereas DIBP has its four-carbon alkyl side chains rearranged into a …
Number of citations: 100 www.sciencedirect.com
H Chen, K Chen, X Qiu, H Xu, G Mao, T Zhao, W Feng… - Chemosphere, 2020 - Elsevier
Dibutyl phthalate (DBP) and diisobutyl phthalate (DiBP) are phthalate compounds frequently detected in the environment. Despite increasing awareness of their toxicity in human and …
Number of citations: 48 www.sciencedirect.com
AM Saillenfait, JP Sabate, F Gallissot - Toxicology letters, 2006 - Elsevier
The developmental toxicity of diisobutyl phthalate (DIBP) was studied in Sprague-Dawley rats after oral administration. Pregnant rats were given DIBP at doses of 0 (olive oil), 250, 500, …
Number of citations: 88 www.sciencedirect.com
J Ding, C Wang, Z Xie, J Li, Y Yang, Y Mu, X Tang… - PLoS …, 2015 - journals.plos.org
The widely used plasticizer phthalate esters (PAEs) have become a public concern because of their effects on environmental contamination and toxicity on mammals. However, the …
Number of citations: 77 journals.plos.org
H Chen, W Feng, K Chen, X Qiu, H Xu, G Mao, T Zhao… - Aquatic Toxicology, 2019 - Elsevier
… The aim of this study was to explore the potential toxicity mechanisms associated with combined exposure to dibutyl phthalate (DBP) and diisobutyl phthalate (DiBP) in adult female …
Number of citations: 41 www.sciencedirect.com

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